molecular formula C18H19FN2O4S B4779516 {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHOXYPHENYL)METHANONE

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHOXYPHENYL)METHANONE

Cat. No.: B4779516
M. Wt: 378.4 g/mol
InChI Key: BKVNCNUWLIXDQO-UHFFFAOYSA-N
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Description

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHOXYPHENYL)METHANONE: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nucleophilic Substitution: A fluorophenylsulfonyl chloride reacts with piperazine to form the intermediate {4-[(4-fluorophenyl)sulfonyl]piperazine}.

    Condensation Reaction: The intermediate is then reacted with 3-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce thiophenol derivatives.

Scientific Research Applications

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHOXYPHENYL)METHANONE: has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Drug Development: The compound serves as a scaffold for designing new drugs targeting various diseases.

    Materials Science: Its unique structural properties make it useful in the synthesis of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHOXYPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can enhance binding affinity to specific proteins, while the piperazine ring provides structural stability. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-TRIFLUOROMETHYLPHENYL)METHANONE: Similar structure but with a trifluoromethyl group instead of a methoxy group.

    {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE: Contains a nitro group, which can alter its reactivity and applications.

Uniqueness

  • The presence of the methoxy group in {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHOXYPHENYL)METHANONE provides unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, offering potential advantages in specific applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-4-2-3-14(13-16)18(22)20-9-11-21(12-10-20)26(23,24)17-7-5-15(19)6-8-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNCNUWLIXDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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